

# 3-cyclopropyl-1H-pyrazol-5-amine CAS number 175137-46-9

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3-cyclopropyl-1H-pyrazol-5-amine

Cat. No.: B068462

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An In-Depth Technical Guide to **3-Cyclopropyl-1H-pyrazol-5-amine** (CAS 175137-46-9)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-Cyclopropyl-1H-pyrazol-5-amine** is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural combination of a cyclopropyl group, a pyrazole core, and an amino functional group provides a versatile scaffold for the synthesis of a wide array of pharmacologically active molecules. This guide offers a comprehensive overview of its chemical properties, synthesis, analytical characterization, and critical applications in drug discovery, with a particular focus on its role in the development of kinase inhibitors. By synthesizing technical data with practical insights, this document serves as an essential resource for researchers leveraging this compound in their development pipelines.

## Introduction: The Significance of a Privileged Scaffold

In the landscape of pharmaceutical development, certain molecular scaffolds consistently emerge in successful therapeutic agents, earning the designation of "privileged structures." The pyrazole nucleus is a prime example, forming the core of numerous approved drugs with diverse activities, including anti-inflammatory, anticancer, and antipsychotic agents.<sup>[1][2][3]</sup> 3-

**Cyclopropyl-1H-pyrazol-5-amine** (CAS No. 175137-46-9) represents a highly valuable derivative of this scaffold.

The strategic incorporation of a cyclopropyl moiety introduces conformational rigidity and metabolic stability, while the amine group at the 5-position serves as a crucial handle for synthetic elaboration. This combination makes it a sought-after intermediate for creating targeted libraries of compounds, particularly in the realm of protein kinase inhibitors, where the pyrazole ring can act as an effective hinge-binding motif.<sup>[4][5]</sup> This guide delves into the core scientific principles and practical methodologies associated with this compound, providing an authoritative resource for its effective application in research and development.

## Physicochemical and Spectroscopic Profile

The fundamental properties of **3-cyclopropyl-1H-pyrazol-5-amine** are critical for its handling, reaction setup, and analytical characterization. These data are compiled from authoritative chemical databases and supplier specifications.

Property	Value	Source
CAS Number	175137-46-9	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>6</sub> H <sub>9</sub> N <sub>3</sub>	<a href="#">[6]</a> <a href="#">[7]</a>
Molecular Weight	123.16 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	5-cyclopropyl-1H-pyrazol-3-amine	<a href="#">[6]</a> <a href="#">[7]</a>
Appearance	White or colorless to brown powder, lump, or clear liquid	<a href="#">[9]</a>
Density	1.159 g/mL at 25 °C	<a href="#">[7]</a>
Refractive Index (n <sub>20/D</sub> )	1.566	<a href="#">[7]</a>
SMILES	NC1=NNC(C2CC2)=C1	<a href="#">[7]</a>
InChI Key	MXVAGCQKBDMKPG-UHFFFAOYSA-N	<a href="#">[7]</a>

## Synthesis and Mechanistic Insight

The construction of the 3-amino-5-cyclopropyl-pyrazole ring system is most commonly achieved via a Knorr-type pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dielectrophile. The causality behind this choice lies in its efficiency and the ready availability of starting materials. The key precursor is a  $\beta$ -ketonitrile bearing a cyclopropyl group.

## Representative Synthetic Workflow

The synthesis initiates with the Claisen condensation of cyclopropyl methyl ketone with diethyl oxalate to form an intermediate diketone, which is then reacted with hydrazine hydrate. The subsequent cyclization and dehydration yield the target pyrazole.



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Caption: General synthetic workflow for **3-cyclopropyl-1H-pyrazol-5-amine**.

## Detailed Experimental Protocol

This protocol is a representative example adapted from established methodologies for pyrazole synthesis.<sup>[1]</sup>

- Step 1: Preparation of Ethyl 2,4-dioxo-4-cyclopropylbutanoate. To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol), add cyclopropyl methyl ketone dropwise at 0-5 °C. Subsequently, add diethyl oxalate dropwise while maintaining the temperature. Allow the mixture to stir at room temperature overnight. Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product via vacuum distillation.

- Step 2: Cyclocondensation with Hydrazine. Dissolve the purified butanoate intermediate from Step 1 in ethanol. Add hydrazine hydrate dropwise with stirring at room temperature. The reaction is typically exothermic.
- Step 3: Reaction Completion and Work-up. Heat the mixture at reflux for 2-4 hours to ensure complete cyclization. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Step 4: Isolation and Purification. After the reaction is complete, cool the mixture and concentrate it under reduced pressure to remove the solvent. The resulting residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield pure **3-cyclopropyl-1H-pyrazol-5-amine**.

## Application in Kinase Inhibitor Drug Discovery

The **3-cyclopropyl-1H-pyrazol-5-amine** scaffold is particularly potent in the design of protein kinase inhibitors.<sup>[4]</sup> Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer.<sup>[4]</sup>

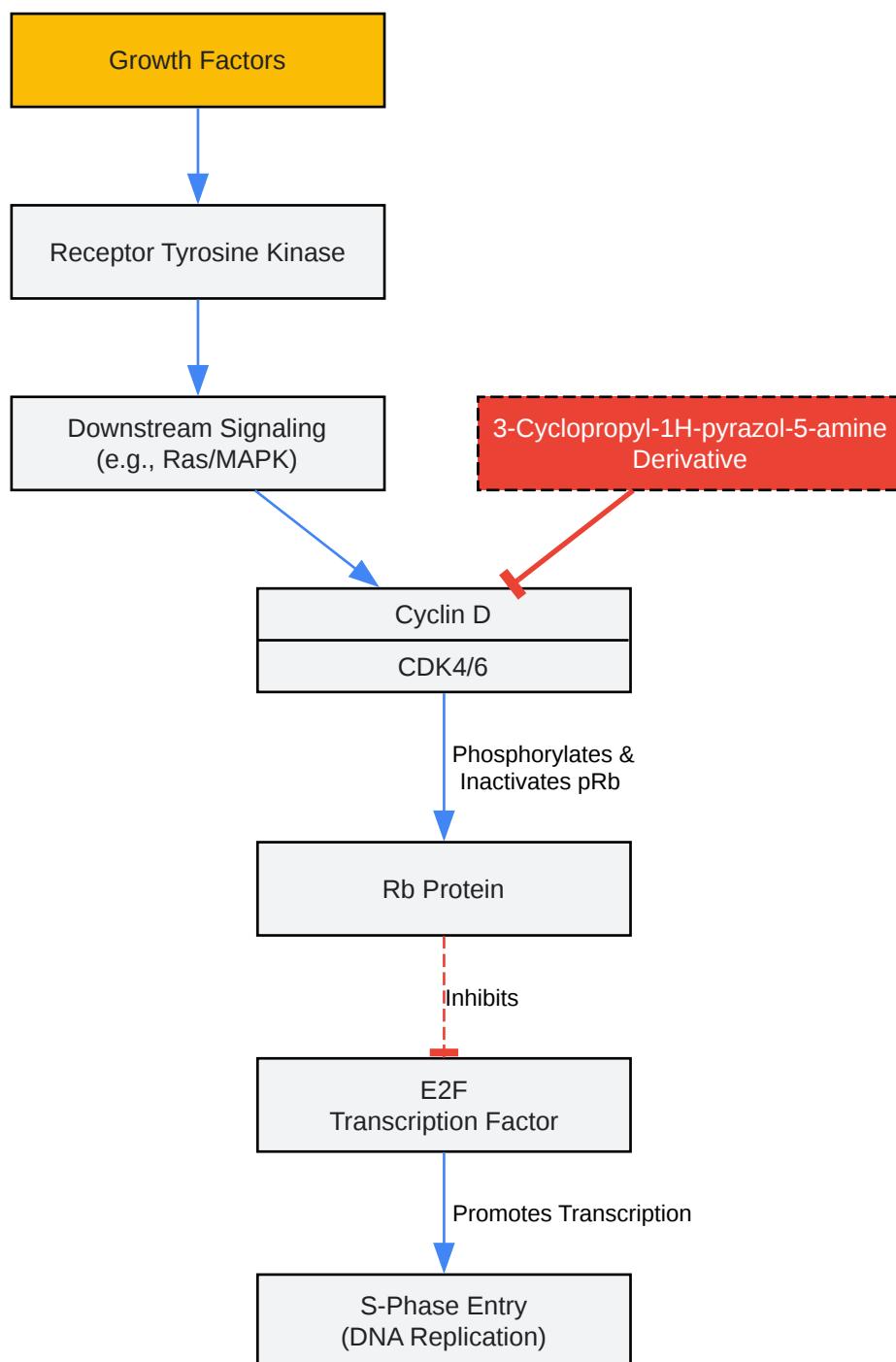
## Rationale for Use: A Self-Validating System

- Hinge Binding: The N-H and adjacent nitrogen of the pyrazole ring are perfectly positioned to form two key hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a common anchoring point for many inhibitors.
- Vector for Selectivity: The amine group at the 5-position provides a synthetic vector pointing towards the solvent-exposed region of the ATP pocket. Attaching different chemical moieties here allows for the fine-tuning of potency and selectivity against specific kinases.
- Cyclopropyl Moiety: The cyclopropyl group can fit into small hydrophobic pockets near the hinge region, often enhancing binding affinity and improving metabolic stability compared to linear alkyl groups.

This rationale is validated by its successful incorporation into inhibitors targeting the understudied PCTAIRE family of kinases, such as CDK16, which is implicated in several cancers.<sup>[5]</sup>

# Signaling Pathway Context: CDK-Mediated Cell Cycle Control

Derivatives of **3-cyclopropyl-1H-pyrazol-5-amine** can be designed to inhibit Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle. By blocking CDK activity, these compounds can halt uncontrolled cell proliferation, a key feature of cancer.



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Caption: Inhibition of the CDK4/6-Rb pathway by a pyrazole-based inhibitor.

## Experimental Protocol: In Vitro Kinase Inhibition Assay (IC<sub>50</sub> Determination)

This protocol outlines a common method to determine the potency of a compound derived from **3-cyclopropyl-1H-pyrazol-5-amine** against a target kinase.

- Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations (e.g., 100  $\mu$ M to 1 nM).
- Reaction Mixture: In a 96-well or 384-well plate, add the kinase buffer, the target kinase enzyme, a fluorescently-labeled peptide substrate, and ATP.
- Inhibitor Addition: Add the serially diluted test compound to the wells. Include controls: "no inhibitor" (positive control) and "no enzyme" (negative control).
- Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
- Termination and Reading: Stop the reaction by adding a termination buffer (e.g., containing EDTA). Read the plate on a suitable fluorescence plate reader to quantify the amount of phosphorylated substrate.
- Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC<sub>50</sub> value (the concentration at which 50% of kinase activity is inhibited).

## Analytical and Quality Control

Ensuring the identity and purity of **3-cyclopropyl-1H-pyrazol-5-amine** is paramount for its use in synthesis and biological screening. A combination of spectroscopic and chromatographic techniques is employed for comprehensive characterization.

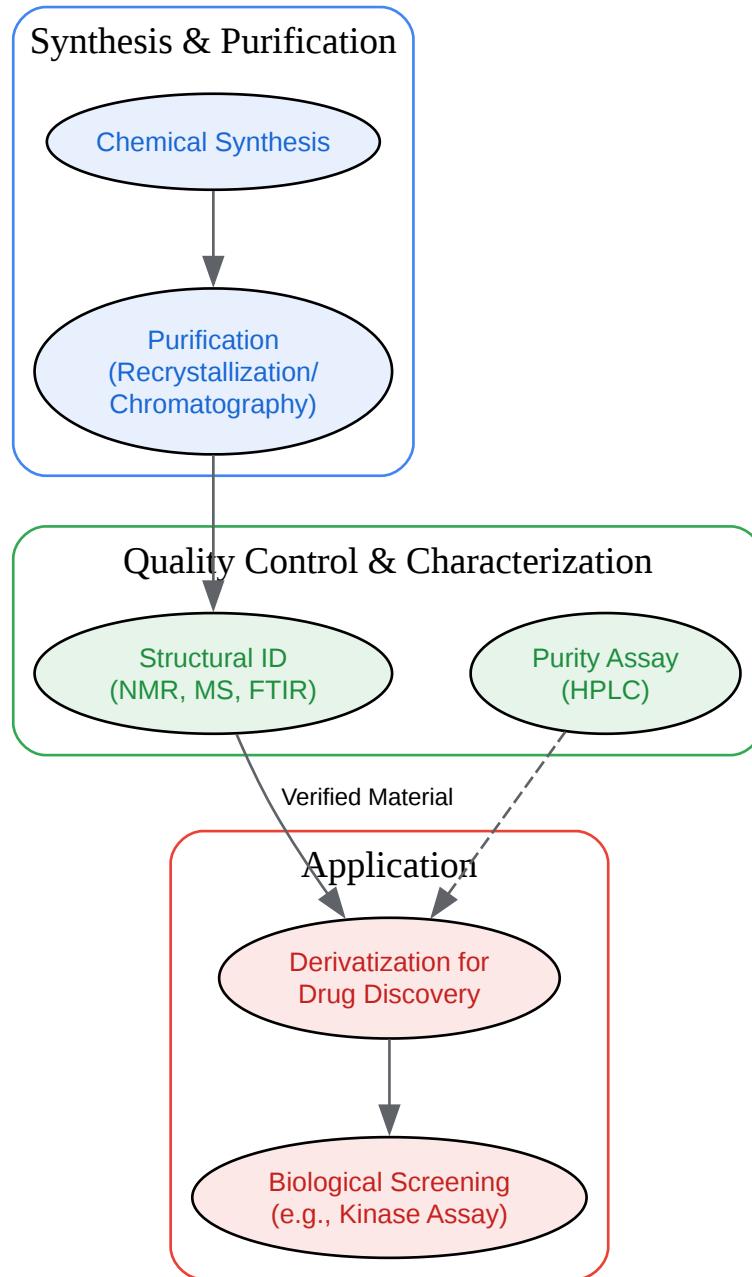
## Standard Analytical Methods

Technique	Purpose	Expected Observations
<sup>1</sup> H NMR	Structural elucidation and confirmation	Signals corresponding to the cyclopropyl protons, the pyrazole ring proton, and the amine protons.
<sup>13</sup> C NMR	Carbon skeleton confirmation	Distinct signals for the three cyclopropyl carbons and the three pyrazole ring carbons.
LC/MS	Purity assessment and molecular weight confirmation	A major peak in the chromatogram with a mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H] <sup>+</sup> at ~124.1. <sup>[6]</sup>
FTIR	Functional group identification	Characteristic stretches for N-H (amine), C=N, and C-N bonds within the heterocyclic structure.

## Protocol: Purity Determination by HPLC

- System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase, typically a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
- Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
- Injection and Elution: Inject a small volume (e.g., 5  $\mu$ L) of the sample solution into the HPLC system. Run a gradient elution program (e.g., 5% to 95% Solvent B over 15 minutes).
- Detection: Monitor the column effluent using a UV detector at a suitable wavelength (e.g., 254 nm).

- Analysis: Integrate the area of all peaks in the resulting chromatogram. Calculate the purity by dividing the area of the main product peak by the total area of all peaks.



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Caption: Logical workflow from synthesis to biological application.

## Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. Based on GHS classifications, **3-cyclopropyl-1H-pyrazol-5-amine** is associated with the following hazards:

- H315: Causes skin irritation.[7][10]
- H319: Causes serious eye irritation.[7][10]

Recommendations:

- Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[11][12] An inert atmosphere is recommended for long-term storage to prevent degradation.[11]

## Conclusion

**3-Cyclopropyl-1H-pyrazol-5-amine** is more than just a chemical intermediate; it is a well-validated and highly enabling tool for drug discovery. Its inherent structural and chemical properties provide a robust starting point for the synthesis of targeted therapies, especially kinase inhibitors. Understanding its synthesis, characterization, and the mechanistic basis for its application allows researchers to fully exploit its potential in developing next-generation therapeutics. This guide provides the foundational knowledge and practical protocols necessary to integrate this valuable scaffold into any advanced drug development program.

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- To cite this document: BenchChem. [3-cyclopropyl-1H-pyrazol-5-amine CAS number 175137-46-9]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b068462#3-cyclopropyl-1h-pyrazol-5-amine-cas-number-175137-46-9>]

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